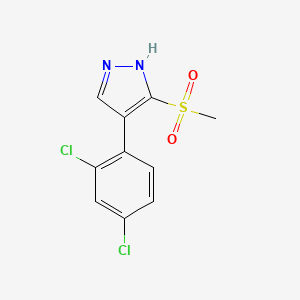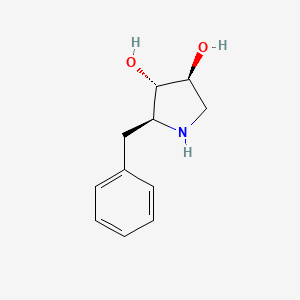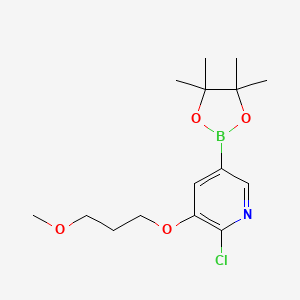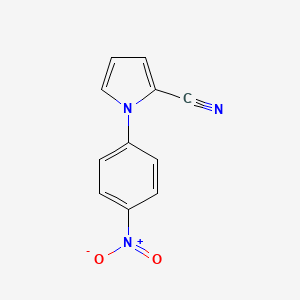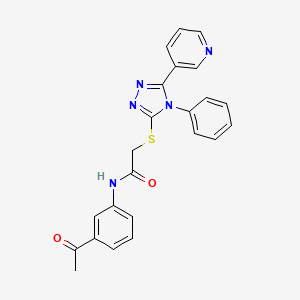
N-(3-Acetylphenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Acetilfenil)-2-((4-fenil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(3-Acetilfenil)-2-((4-fenil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)acetamida típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo Triazol: El anillo triazol se forma a través de una reacción de ciclización que involucra derivados de hidrazina y aldehídos o cetonas apropiados.
Formación de Tioéter: El derivado de triazol luego se hace reaccionar con un compuesto de tiol para introducir el enlace tioéter.
Formación de Acetamida: El paso final implica la acilación del compuesto intermedio con un grupo acetilo para formar la acetamida deseada.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para aumentar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(3-Acetilfenil)-2-((4-fenil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden dirigirse al grupo acetilo u otros grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA).
Agentes Reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos Principales
Productos de Oxidación: Sulfoxidos, sulfones.
Productos de Reducción: Alcoholes, aminas.
Productos de Sustitución: Derivados halogenados, triazoles sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, N-(3-Acetilfenil)-2-((4-fenil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)acetamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas, convirtiéndolo en un candidato para el desarrollo de fármacos.
Medicina
En química medicinal, N-(3-Acetilfenil)-2-((4-fenil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)acetamida se investiga por sus posibles efectos terapéuticos. Puede actuar como un inhibidor enzimático o un modulador de receptores, contribuyendo al tratamiento de diversas enfermedades.
Industria
En aplicaciones industriales, este compuesto se puede utilizar como intermedio en la producción de productos farmacéuticos, agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-(3-Acetilfenil)-2-((4-fenil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)acetamida involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor interactuando con los dominios de unión.
Comparación Con Compuestos Similares
Compuestos Similares
N-(3-Acetilfenil)-2-((4-fenil-4H-1,2,4-triazol-3-il)tio)acetamida: Carece del grupo piridin-3-il.
N-(3-Acetilfenil)-2-((4-fenil-5-(piridin-2-il)-4H-1,2,4-triazol-3-il)tio)acetamida: Tiene un grupo piridin-2-il en lugar de piridin-3-il.
Singularidad
N-(3-Acetilfenil)-2-((4-fenil-5-(piridin-3-il)-4H-1,2,4-triazol-3-il)tio)acetamida es único debido a la presencia del grupo piridin-3-il, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede mejorar su afinidad de unión a objetivos moleculares específicos, convirtiéndolo en un compuesto más potente en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C23H19N5O2S |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H19N5O2S/c1-16(29)17-7-5-9-19(13-17)25-21(30)15-31-23-27-26-22(18-8-6-12-24-14-18)28(23)20-10-3-2-4-11-20/h2-14H,15H2,1H3,(H,25,30) |
Clave InChI |
ZIWOTPIOFVLUQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



